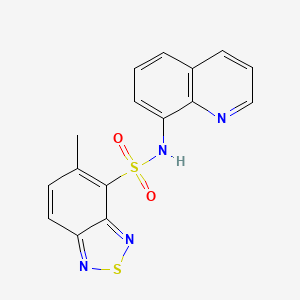![molecular formula C16H9Cl2N5O2 B3450002 N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3450002.png)
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide
描述
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as DBT or DBZT and has been studied for its potential use as a fluorescent probe, anti-cancer agent, and antimicrobial agent. In
作用机制
The mechanism of action of DBT varies depending on its application. As a fluorescent probe, DBT works by emitting light when excited by a specific wavelength of light. As an anti-cancer agent, DBT works by inducing apoptosis and inhibiting cell proliferation. It does this by targeting specific signaling pathways involved in cell growth and survival. As an antimicrobial agent, DBT works by disrupting the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
DBT has been shown to have various biochemical and physiological effects. As a fluorescent probe, it can be used to visualize specific cells or tissues in vivo. As an anti-cancer agent, it can induce apoptosis and inhibit cell proliferation in cancer cells. As an antimicrobial agent, it can inhibit the growth of bacteria and fungi. However, further studies are needed to determine the exact biochemical and physiological effects of DBT.
实验室实验的优点和局限性
One advantage of using DBT in lab experiments is its unique photophysical properties, which make it useful for imaging applications. Additionally, DBT has been shown to have potential as an anti-cancer and antimicrobial agent, making it a promising candidate for future drug development. However, one limitation of using DBT in lab experiments is its limited solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research involving DBT. One direction is to further explore its potential use as a fluorescent probe in imaging applications. Another direction is to investigate its potential as an anti-cancer and antimicrobial agent and develop new drugs based on its structure. Additionally, further studies are needed to determine the exact biochemical and physiological effects of DBT and its mechanism of action.
科学研究应用
DBT has been studied for its potential use as a fluorescent probe due to its unique photophysical properties. It has been shown to exhibit strong fluorescence emission in the blue region of the spectrum, making it useful for imaging applications. DBT has also been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Additionally, DBT has been studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N5O2/c17-10-3-1-8(5-11(10)18)16-22-12-6-9(2-4-13(12)25-16)21-15(24)14-19-7-20-23-14/h1-7H,(H,21,24)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYZRZKHFQPXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=NC=NN4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B3449925.png)

![N-(3,4-dimethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3449935.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3449941.png)
![2-{4-[(benzylamino)sulfonyl]-2-chlorophenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B3449943.png)
![2-{4-[(benzylamino)sulfonyl]-2-chlorophenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B3449951.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B3449971.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3449977.png)
![4-methoxy-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3449982.png)
![N-(3-chloro-4-methylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3449993.png)

![4-methyl-2-[(5-nitro-2-pyridinyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B3450006.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B3450013.png)
![4-methyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B3450018.png)